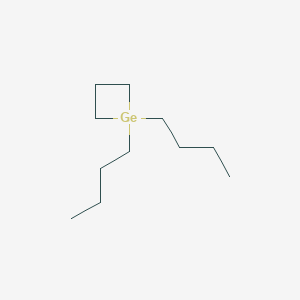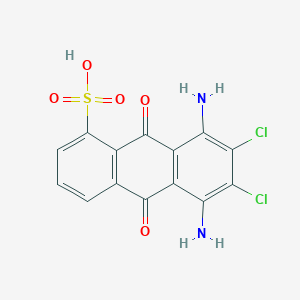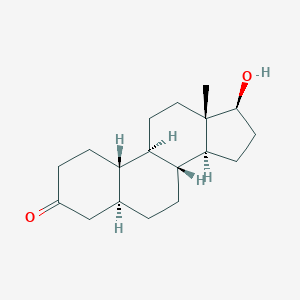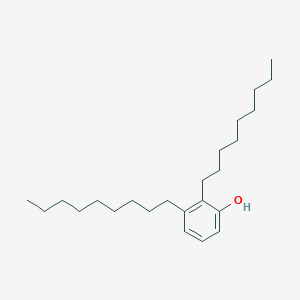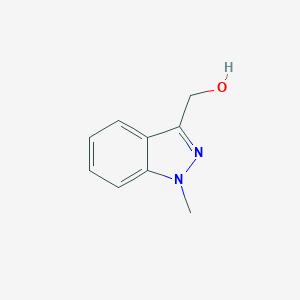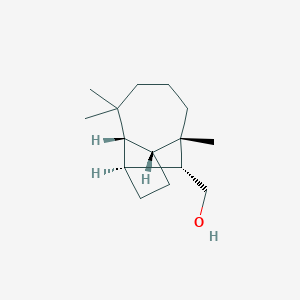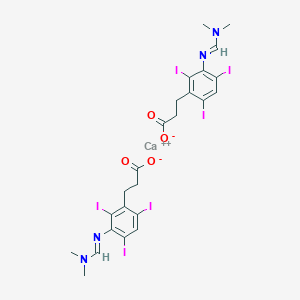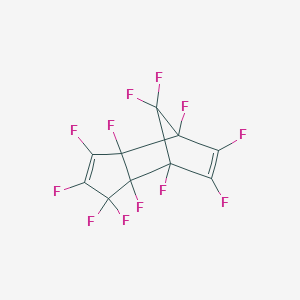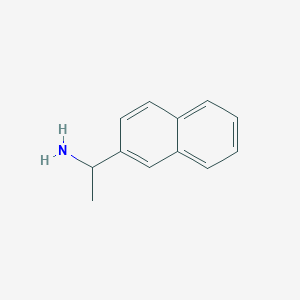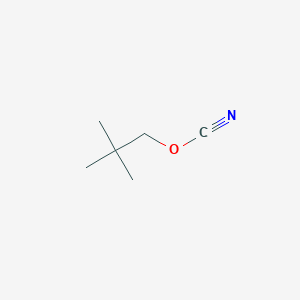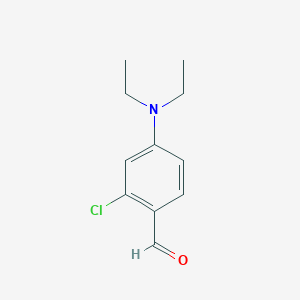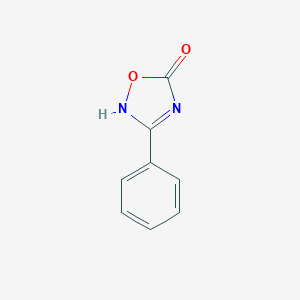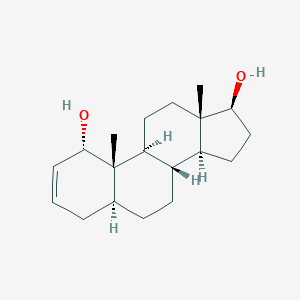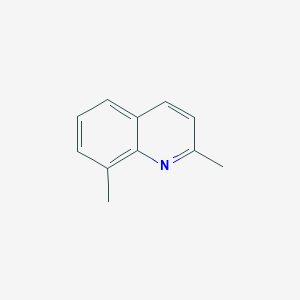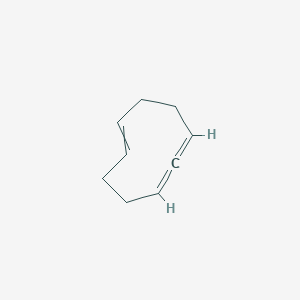
Cyclonona-1,2,6-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclonona-1,2,6-triene (CNT) is a cyclic hydrocarbon with a unique structure that makes it a valuable compound in scientific research. Its molecular formula is C9H8, and it consists of a cyclic ring of nine carbon atoms with alternating double bonds and a hydrogen atom on each carbon atom. CNT has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of Cyclonona-1,2,6-triene is not fully understood, but it is believed to be due to its unique structure and the presence of alternating double bonds. Cyclonona-1,2,6-triene is a highly reactive compound, and it can undergo various chemical reactions, including addition reactions and cycloaddition reactions. Cyclonona-1,2,6-triene can also act as a radical scavenger, which means it can neutralize free radicals in the body and prevent oxidative damage.
生化学的および生理学的効果
Cyclonona-1,2,6-triene has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. Cyclonona-1,2,6-triene has also been shown to have neuroprotective effects, and it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of using Cyclonona-1,2,6-triene in lab experiments is its unique structure, which makes it a valuable tool for studying the properties of cyclic hydrocarbons and the mechanism of chemical reactions. Cyclonona-1,2,6-triene is also relatively easy to synthesize, and it is commercially available. One limitation of using Cyclonona-1,2,6-triene in lab experiments is its reactivity, which can make it difficult to handle and store. Cyclonona-1,2,6-triene is also highly flammable and toxic, which requires special precautions to be taken when working with it.
将来の方向性
There are many future directions for the study of Cyclonona-1,2,6-triene, including the development of new synthetic methods, the study of its properties in different environments, and the exploration of its potential applications in medicine and materials science. One promising area of research is the use of Cyclonona-1,2,6-triene as a drug delivery system, where it can be used to target specific cells and tissues in the body. Another area of research is the use of Cyclonona-1,2,6-triene in the development of new materials, such as sensors and electronic devices. Overall, the study of Cyclonona-1,2,6-triene has the potential to lead to many exciting discoveries and applications in the future.
合成法
Cyclonona-1,2,6-triene can be synthesized using various methods, including the Diels-Alder reaction, the Birch reduction, and the Wurtz coupling reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclic compound, and it is the most common method of synthesizing Cyclonona-1,2,6-triene. The Birch reduction involves the reduction of benzene using sodium or lithium metal and ammonia, followed by the addition of an alkyl halide to form Cyclonona-1,2,6-triene. The Wurtz coupling reaction involves the reaction of two halogenated compounds to form Cyclonona-1,2,6-triene.
科学的研究の応用
Cyclonona-1,2,6-triene has been used in various scientific research applications, including as a building block for the synthesis of other compounds, as a model for studying the properties of cyclic hydrocarbons, and as a probe for studying the mechanism of chemical reactions. Cyclonona-1,2,6-triene has also been used in the development of new materials, such as conducting polymers and liquid crystals.
特性
CAS番号 |
1502-42-7 |
|---|---|
製品名 |
Cyclonona-1,2,6-triene |
分子式 |
C9H12 |
分子量 |
120.19 g/mol |
InChI |
InChI=1S/C9H12/c1-2-4-6-8-9-7-5-3-1/h1-2,7-8H,3-6H2 |
InChIキー |
QNZNFKRCAMWGDS-UHFFFAOYSA-N |
SMILES |
C1CC=C=CCCC=C1 |
正規SMILES |
C1CC=C=CCCC=C1 |
同義語 |
1,2,6-Cyclononatriene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



